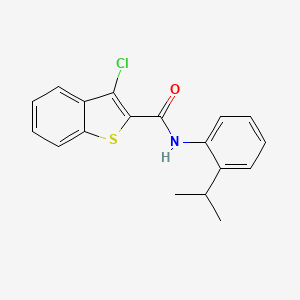
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quinazoline-based tyrosine kinase inhibitors and has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide selectively inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the suppression of cell proliferation, survival, and migration. The inhibition of EGFR activity also leads to the activation of tumor suppressor genes, which further enhances the anti-cancer effects of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide.
Biochemical and Physiological Effects
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by suppressing EGFR signaling pathways. The compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, making it a potential combination therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling pathways in cancer cells. The compound has been extensively studied in vitro and in vivo, and its anti-cancer effects have been well documented. However, 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide. One potential direction is to investigate the combination of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide with other chemotherapeutic agents for cancer treatment. Another direction is to study the effects of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide on other signaling pathways that are involved in cancer progression. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide could lead to the discovery of new and effective cancer therapies.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzophenone with 2-isopropylphenylboronic acid in the presence of a palladium catalyst to form 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide. The reaction is carried out under an inert atmosphere and requires careful control of temperature and reaction time to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the activity of EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to the suppression of downstream signaling pathways that promote cell proliferation, survival, and migration. 3-chloro-N-(2-isopropylphenyl)-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-3-5-9-14(12)20-18(21)17-16(19)13-8-4-6-10-15(13)22-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNUORBVRAVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)
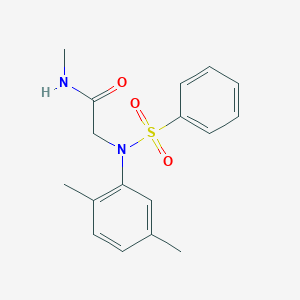
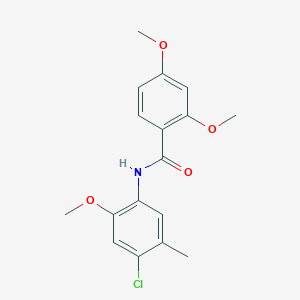
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
![N-(4-methoxybenzyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5713435.png)
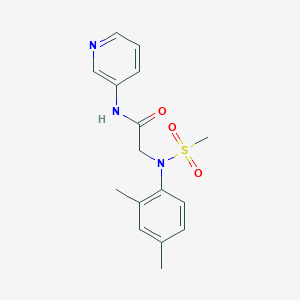
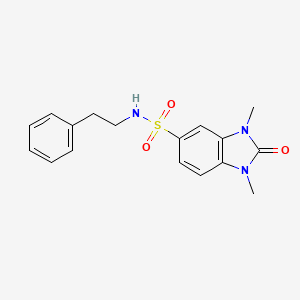
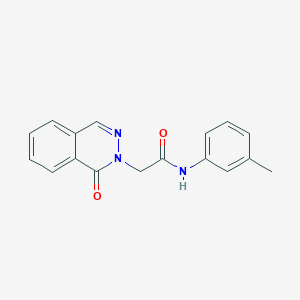
![methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5713458.png)
![N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5713459.png)
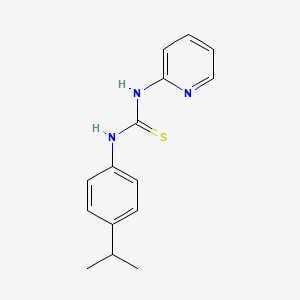
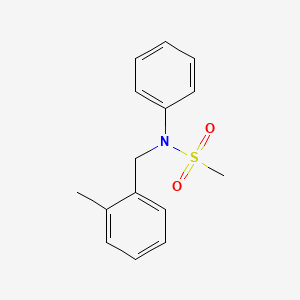
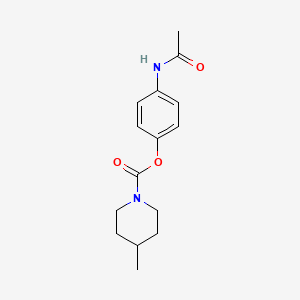
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5713492.png)